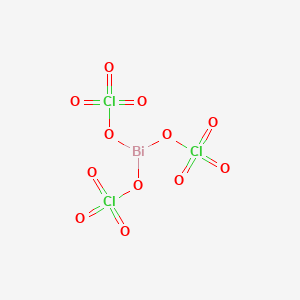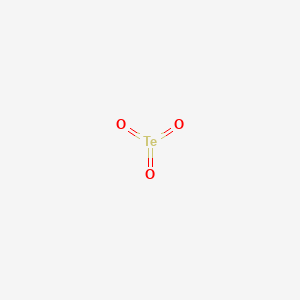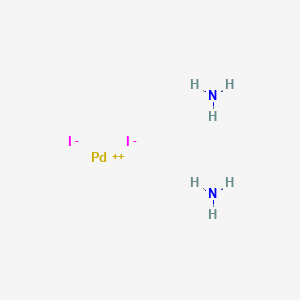
Divinyl sebacate
Overview
Description
Divinyl sebacate is an organic compound with the molecular formula C14H22O4. It is a diester of sebacic acid and is widely used in various fields of chemistry and biochemistry. This compound is particularly known for its role as a cross-linking agent in polymer synthesis, contributing to the creation of hydrogels, coatings, and adhesives.
Preparation Methods
Synthetic Routes and Reaction Conditions: Divinyl sebacate can be synthesized through the esterification of sebacic acid with vinyl alcohol. The reaction typically involves the use of a catalyst such as Candida antarctica lipase, which facilitates the polymerization process. The reaction is performed at a temperature of around 60°C for approximately 8 hours .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial production also involves rigorous quality control measures to meet the standards required for its various applications .
Chemical Reactions Analysis
Types of Reactions: Divinyl sebacate undergoes several types of chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Polymerization: Formation of polymers through the reaction with polyols such as glycerol.
Transesterification: Exchange of ester groups with other alcohols.
Common Reagents and Conditions:
Catalysts: Candida antarctica lipase is commonly used for polymerization reactions.
Solvents: Acetonitrile is often used as a solvent in these reactions.
Temperature: Reactions are typically carried out at temperatures ranging from 40°C to 70°C
Major Products:
Scientific Research Applications
Divinyl sebacate has a wide range of scientific research applications, including:
Polymer Synthesis: Used as a cross-linking agent to create polyesters and other polymers with specific properties.
Biomedical Applications: Integral in the synthesis of biodegradable polymers like poly(glycerol sebacate), which is used in soft tissue replacement, drug delivery, and as a tissue adhesive.
Material Science: Employed in the creation of hydrogels, coatings, and adhesives due to its ability to form cross-linked networks.
Regioselective Polymerization: Used in lipase-catalyzed polymerization processes to produce polymers with specific microstructures.
Mechanism of Action
The mechanism of action of divinyl sebacate primarily involves esterification reactions. When used as a cross-linking agent, it reacts with polyols such as glycerol to form ester bonds, resulting in the formation of polymer networks. The presence of vinyl groups allows for further chemical modifications, enhancing the versatility of the resulting polymers.
Comparison with Similar Compounds
Divinyl Adipate: Another diester used in polymer synthesis, known for its ability to form mixed esters.
Sebacoyl Chloride: Used in the synthesis of poly(glycerol sebacate) through alternative methods.
Dimethyl Sebacate: A diester of sebacic acid used in similar applications but with different reactivity profiles.
Uniqueness of Divinyl Sebacate: this compound stands out due to its ability to form cross-linked networks, making it highly valuable in the synthesis of hydrogels and biodegradable polymers. Its unique reactivity with polyols and the presence of vinyl groups allow for a wide range of chemical modifications, enhancing its applicability in various fields.
Properties
IUPAC Name |
bis(ethenyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-3-17-13(15)11-9-7-5-6-8-10-12-14(16)18-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQUIOWVSPIVJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)CCCCCCCCC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465165 | |
| Record name | DIVINYL SEBACATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10355-50-7 | |
| Record name | DIVINYL SEBACATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
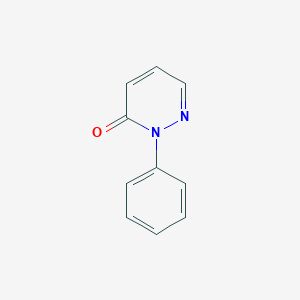
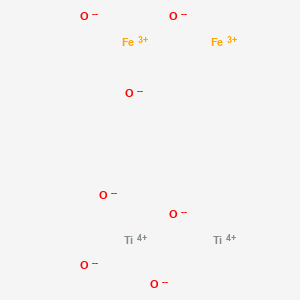
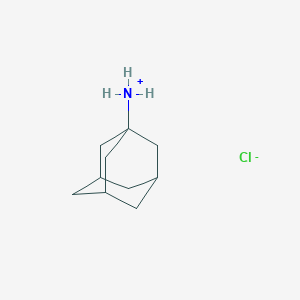
![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)
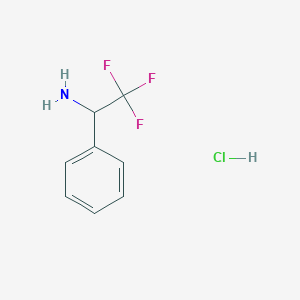
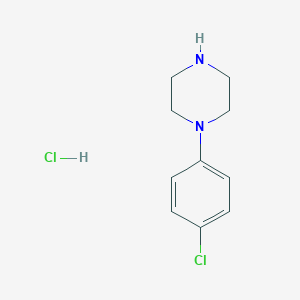
amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)
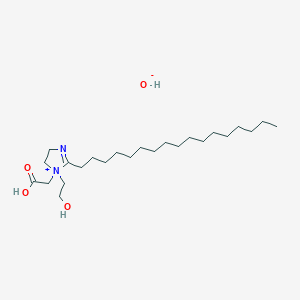
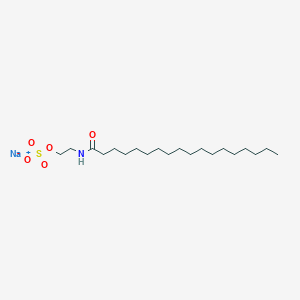
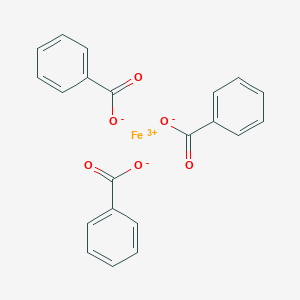
![1-Methylbicyclo[4.1.0]heptan-2-one](/img/structure/B85031.png)
